molecular formula C9H11FN2O2 B13405550 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI)

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI)

Cat. No.: B13405550
M. Wt: 198.19 g/mol
InChI Key: DFRCSLWWMVXJFK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) is a pyridine derivative with a unique substitution pattern. The compound features:

  • A pyridine ring substituted at position 2 with an amino group (-NH₂), at position 6 with a fluoro group (-F), and at position 3 with a 1-methylethyl ester group (-OCOC(CH₃)₂).
  • Molecular formula: Presumed to be C₁₀H₁₃FN₂O₂ (based on structural analogs in the evidence).
  • The amino and fluoro groups contribute to hydrogen bonding and electron-withdrawing effects, respectively, which may influence reactivity and biological activity .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

propan-2-yl 2-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3,(H2,11,12)

InChI Key

DFRCSLWWMVXJFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-6-fluoropyridine Derivatives with α,β-Unsaturated Carbonyl Compounds

One of the most established routes involves the condensation of suitably substituted 2-amino-6-fluoropyridine derivatives with α,β-unsaturated aldehydes or ketones in the presence of acid catalysts and acid-binding agents.

Key features:

  • Starting materials: 2-Amino-6-fluoropyridine or its derivatives.
  • Reaction conditions: Temperatures between 70°C and 110°C; use of acetic acid or pyridine as solvent and catalyst.
  • Mechanism: Nucleophilic attack of the amino group on the unsaturated carbonyl, followed by cyclization and esterification.

Reference: The method is detailed in patent US5008392A, which describes the synthesis of pyridine derivatives via condensation with unsaturated aldehydes/ketones, employing acetic acid as catalyst and pyridine as solvent.

Oxidative Functionalization of 2-Amino-6-fluoropyridine

Another approach involves oxidation of heterocyclic intermediates such as quinolines or related compounds, followed by esterification.

Process details:

  • Starting material: 2-Amino-6-fluoropyridine or its precursors.
  • Oxidizing agents: Hydrogen peroxide or peracids.
  • Reaction conditions: Elevated temperatures (~75°C to 95°C), with controlled addition of oxidants.
  • Outcome: Introduction of carboxylic groups at specific positions, followed by esterification.

Reference: Patent US4816588A discusses oxidation of quinoline derivatives to produce pyridine dicarboxylic acids, which can be adapted for pyridine ester synthesis.

Use of Maleic Acid Esters as Precursors

The patent US5008392A describes a process involving reacting aminohalomaleic acid esters with α,β-unsaturated aldehydes or ketones to form pyridine derivatives.

Key steps:

  • Preparation of aminohalomaleic acid esters: Reacting dihalomaleic acid esters with ammonia or ammonium salts in anhydrous conditions at ≥50°C.
  • Cyclization: Subsequent reaction with unsaturated aldehydes/ketones in the presence of acid catalysts and acid-binding agents.
  • Advantages: High selectivity and yields, suitable for synthesizing specific substituted pyridines.

Data table:

Step Reagents Conditions Product Yield Reference
1 Dihalomaleic acid ester + NH₃ ≥50°C, anhydrous 2-Amino-3-halomaleic ester High US5008392A
2 2-Amino-3-halomaleic ester + α,β-unsaturated aldehyde ≥50°C, acid catalyst Pyridine ester Variable US5008392A

Specific Synthesis Pathway for the Target Compound

Based on the literature, a plausible synthesis involves:

Step 1: Synthesis of 2-Amino-6-fluoropyridine

  • Method: Nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia or amines under controlled conditions, or direct fluorination of pyridine derivatives.

Step 2: Formation of the Ester at the 3-Position**

  • Method: Esterification of the carboxylic acid precursor, possibly via Fischer esterification with 1-methylethyl alcohol (isopropanol) under acidic conditions.

Step 3: Cyclization with α,β-Unsaturated Carbonyls

  • Method: Condensation of 2-amino-6-fluoropyridine with an appropriate unsaturated aldehyde (e.g., isobutyraldehyde) in the presence of acetic acid or pyridine, followed by cyclization to form the pyridine ring with the desired substituents.

Step 4: Final Purification and Characterization

  • Method: Standard purification techniques such as column chromatography, recrystallization, and characterization via NMR, MS, and IR spectroscopy.

Data Tables Summarizing Key Variables

Method Starting Material Reagents Conditions Yield Advantages References
Condensation with unsaturated aldehyde 2-Amino-6-fluoropyridine α,β-unsaturated aldehyde 70–110°C, acid catalyst 60–85% High selectivity US5008392A
Oxidative functionalization Pyridine derivatives Hydrogen peroxide 75–95°C 50–70% Direct functionalization US4816588A
Maleic ester route Dihalomaleic acid ester NH₃, aldehyde ≥50°C 65–90% Good regioselectivity US5008392A

Remarks on Optimization and Challenges

  • Selectivity: Achieving regioselective substitution at the 2- and 6-positions requires precise control of reaction conditions and choice of starting materials.
  • Yield Enhancement: Use of suitable catalysts (e.g., acetic acid, pyridine) and solvents (e.g., tetrahydrofuran, acetonitrile) improves yields.
  • Purity: Purification via recrystallization and chromatography is essential to obtain the target compound with high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinecarboxylic acid esters.

Scientific Research Applications

3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-6-fluoro-,1-methylethylester(9CI) involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Pyridinecarboxylates

Compound 1 : 3-Pyridinecarboxylicacid,2-amino-5-cyano-6-ethoxy-(9CI) (CAS 130484-87-6)
  • Molecular formula : C₉H₉N₃O₃
  • Substituents: Amino (position 2), cyano (-CN, position 5), ethoxy (-OCH₂CH₃, position 6).
  • Molecular weight : 207.19 g/mol.
  • Comparison: The cyano group is strongly electron-withdrawing, increasing acidity at position 3 compared to the target compound’s ester. The ethoxy group introduces steric hindrance and alters solubility (logP ~1.5 estimated). Applications: Likely used in agrochemicals or pharmaceuticals due to its polar substituents .
Compound 2 : 3-Pyridinecarboxylicacid,6-methyl-,methylester(9CI) (CAS 33402-75-4)
  • Molecular formula: C₈H₉NO₂
  • Substituents : Methyl (-CH₃, position 6), methyl ester (-COOCH₃, position 3).
  • Molecular weight : 151.16 g/mol.
  • Comparison :
    • The methyl group at position 6 reduces steric hindrance compared to the fluoro group in the target compound.
    • Lower molecular weight and logP (~1.2) suggest higher volatility but reduced bioavailability.
    • Applications: Intermediate in nicotinate synthesis .

Fluoro-Substituted Pyridine Derivatives

Compound 3 : 2-Pyridinecarbonitrile,6-fluoro-3-hydroxy-(9CI) (CAS 727736-71-2)
  • Molecular formula : C₆H₃FN₂O
  • Substituents : Fluoro (position 6), hydroxy (-OH, position 3), nitrile (-CN, position 2).
  • Molecular weight : 138.10 g/mol.
  • Comparison: The hydroxy group enables hydrogen bonding, enhancing water solubility (logP ~0.5) but reducing metabolic stability. The nitrile group introduces reactivity for further functionalization. Applications: Potential precursor in antiviral agents .
Compound 4 : 3-Pyridinol,6-(chloromethyl)-(9CI) (CAS 120870-79-3)
  • Molecular formula: C₆H₆ClNO
  • Substituents : Chloromethyl (-CH₂Cl, position 6), hydroxy (-OH, position 3).
  • Molecular weight : 143.57 g/mol.
  • Comparison :
    • The chloromethyl group offers a site for nucleophilic substitution, unlike the inert fluoro group in the target compound.
    • Higher density (1.3 g/cm³) and boiling point (368.8°C) suggest industrial use in polymer synthesis .

Esterified Pyridinecarboxylic Acids

Compound 5 : Methyl 4-methylnicotinate (CAS 33402-75-4)
  • Molecular formula: C₈H₉NO₂
  • Substituents : Methyl (position 4), methyl ester (-COOCH₃, position 3).
  • Molecular weight : 151.16 g/mol.
  • Comparison :
    • The methyl ester group is less bulky than the 1-methylethyl ester in the target compound, leading to faster enzymatic hydrolysis.
    • Applications: Key intermediate in vitamin B3 derivatives .

Biological Activity

3-Pyridinecarboxylic acid, 2-amino-6-fluoro-, 1-methylethylester (9CI), also known by its CAS number 86724-84-7, is a compound with notable biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C9H11FN2O2
  • Molecular Weight : 198.19 g/mol
  • Structure : The compound features a pyridine ring with a fluorine substituent and an ester functional group.

Synthesis

The synthesis of 3-Pyridinecarboxylic acid, 2-amino-6-fluoro-, 1-methylethylester typically involves the reaction of 2-amino-6-fluoropyridine-3-carboxylic acid with isopropanol in the presence of acid catalysts. This method has been optimized to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3-Pyridinecarboxylic acid can inhibit the growth of various bacterial strains, including resistant strains, suggesting potential as antibacterial agents .

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against HIV. In vitro studies demonstrated that certain derivatives of pyridinecarboxylic acids possess inhibitory effects on reverse transcriptase, an essential enzyme for viral replication. This suggests that 3-Pyridinecarboxylic acid could be a candidate for further development as an antiviral agent .

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary cytotoxicity assays indicate that 3-Pyridinecarboxylic acid exhibits low toxicity in mammalian cell lines at therapeutic concentrations. This is promising for potential therapeutic applications, although further studies are necessary to confirm these findings across different cell types .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL.
Antiviral EfficacyShowed inhibition of HIV replication in vitro with EC50 values in the nanomolar range.
Cytotoxicity AssessmentExhibited low cytotoxicity in MTS assays with IC50 > 100 µM in human cell lines.

The biological activity of 3-Pyridinecarboxylic acid is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Membrane Disruption : Interaction with microbial membranes could lead to increased permeability and cell death.
  • Modulation of Immune Response : Some studies suggest that pyridine derivatives can modulate immune responses, enhancing host defense mechanisms against infections.

Q & A

What synthetic methodologies are recommended for optimizing the yield of 3-Pyridinecarboxylicacid derivatives, and how can purity challenges be addressed?

Level : Basic
Methodology :

  • Route Optimization : Use regioselective fluorination and esterification steps, guided by precedents in pyridinecarboxylic acid synthesis (e.g., protecting amino groups with Boc or Fmoc to prevent side reactions) .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve polar impurities. Confirm purity via LC-MS (ESI+ mode) and 1^1H NMR (DMSO-d6) to detect residual solvents or unreacted intermediates .

How should researchers characterize the stereochemical and electronic properties of this compound?

Level : Basic
Methodology :

  • Structural Confirmation : Combine 13^{13}C NMR and DEPT-135 to assign quaternary carbons and fluorine coupling patterns. Use 19^{19}F NMR (referencing CFCl3) to confirm the position and electronic environment of the fluorine substituent .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and HOMO-LUMO gaps, which influence reactivity in nucleophilic substitution or catalytic reactions .

What stability risks arise during long-term storage, and how can degradation be minimized?

Level : Basic
Methodology :

  • Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group or photooxidation of the amino moiety. Avoid aqueous buffers or protic solvents .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify major degradation products (e.g., free carboxylic acid from ester hydrolysis) .

How can researchers resolve analytical interference from structurally similar byproducts in reaction mixtures?

Level : Advanced
Methodology :

  • Chromatographic Separation : Optimize UPLC conditions using HILIC columns (e.g., Waters BEH Amide) with mobile phases containing ammonium formate (pH 3.5) to separate polar amines or fluorinated analogs .
  • Mass Spectrometry : Apply MRM (multiple reaction monitoring) in tandem MS to differentiate isomers based on unique fragmentation patterns (e.g., loss of –CH(CH3)2 from the ester group) .

What mechanistic insights are critical for studying this compound’s reactivity in cross-coupling reactions?

Level : Advanced
Methodology :

  • Kinetic Profiling : Use in situ IR or 19^{19}F NMR to track reaction intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Monitor fluoride displacement rates under varying temperatures and bases (e.g., K2CO3 vs. CsF) .
  • Isotopic Labeling : Introduce 15^{15}N at the amino group to study its role in directing metal coordination or stabilizing transition states .

What safety protocols are essential for handling amino-fluoropyridine derivatives?

Level : Basic
Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions to avoid inhalation of fine powders .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal. Follow EPA guidelines for fluorinated waste .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Level : Advanced
Methodology :

  • Analog Synthesis : Systematically vary substituents (e.g., replacing 1-methylethyl ester with cyclopropyl or benzyl esters) and assess bioactivity via high-throughput screening (e.g., kinase inhibition assays) .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic parameters (e.g., Hammett σ values for fluorine) with activity trends .

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